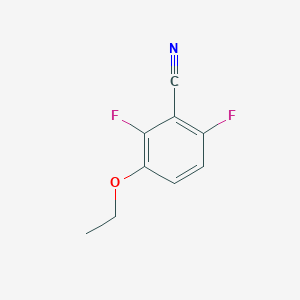

3-Ethoxy-2,6-difluorobenzonitrile

Descripción

3-Ethoxy-2,6-difluorobenzonitrile is a substituted benzonitrile derivative with the molecular formula C₉H₆F₂NO. Its structure features an ethoxy group (-OCH₂CH₃) at the 3-position, fluorine atoms at the 2- and 6-positions, and a nitrile (-C≡N) group at the 1-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. Notably, the ethoxy group enhances solubility in organic solvents compared to non-polar substituents, while the fluorine atoms influence reactivity and metabolic stability.

Propiedades

IUPAC Name |

3-ethoxy-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDVVERIUVEESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301017 | |

| Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-60-0 | |

| Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One method for synthesizing 3-Ethoxy-2,6-difluorobenzonitrile involves the reaction of 2,6-difluoronitrobenzene with ethyl acetate in the presence of a base, such as sodium ethoxide. Another method includes the reaction of 2,6-dichlorobenzonitrile with a fluorinating agent under specific conditions .

Industrial Production Methods

Industrial production of 2,6-difluorobenzonitrile, a precursor to this compound, can be achieved by reacting 2,6-dichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent, followed by reduction with hydrogen in the presence of a catalyst such as palladium . This method is advantageous due to its high yield and mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The nitrile group can be susceptible to nucleophilic attack, where a nucleophile replaces the nitrile group.

Hydrolysis Reactions: Under certain conditions, the ethoxy group may be cleaved by water, yielding ethanol and a difluorobenzonitrile derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ethanol and difluorobenzonitrile derivatives.

Aplicaciones Científicas De Investigación

3-Ethoxy-2,6-difluorobenzonitrile has several scientific research applications:

Medicinal Chemistry: The presence of nitrile and fluorine groups makes it of interest for medicinal chemists exploring novel drug candidates.

Material Science: Aromatic compounds with electron-withdrawing groups like fluorine can be useful as building blocks in the development of functional materials.

Mecanismo De Acción

The mechanism by which 3-Ethoxy-2,6-difluorobenzonitrile exerts its effects is not extensively documented. its molecular structure suggests that it may interact with various molecular targets and pathways due to the presence of electron-withdrawing fluorine atoms and the reactive nitrile group . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparación Con Compuestos Similares

4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4)

- Structure : Bromine at the 4-position instead of ethoxy.

- Molecular Formula : C₇H₂BrF₂N.

- Properties : The bromine atom increases molecular weight (229.0 g/mol) and enhances electrophilic reactivity, making it suitable for cross-coupling reactions.

- Applications : Used as a synthetic intermediate in medicinal chemistry, particularly for Suzuki-Miyaura couplings.

3-Chloro-2,6-difluorobenzonitrile (CAS N/A)

- Structure : Chlorine at the 3-position.

- Properties : Molecular weight 173.55 g/mol; refractive index 1.5123.

- Solubility : Poor water solubility, similar to 3-ethoxy derivatives.

- Market : Actively produced, with a growing market forecasted through 2025 due to demand in agrochemicals.

Alkoxy-Substituted Difluorobenzonitriles

2,6-Difluoro-4-methoxybenzonitrile (CAS 123843-66-3)

2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile (CAS 175204-13-4)

- Structure : Two trifluoroethoxy (-OCH₂CF₃) groups at 2- and 6-positions.

- Properties : High fluorine content increases lipophilicity and thermal stability.

- Applications : Specialized in fluorinated material synthesis and high-performance coatings.

Key Difference : Ethoxy groups balance polarity and steric effects, while trifluoroethoxy groups significantly enhance hydrophobicity and electronic withdrawal.

Functional Group Variants

3-Ethoxy-2,6-difluorobenzaldehyde (CAS 1028263-18-4)

3-Ethoxy-2,6-difluorobenzamide (CAS 1092461-26-1)

- Structure : Amide (-CONH₂) instead of nitrile.

- Properties : Hydrogen-bonding capacity improves crystallinity.

- Applications : Antimicrobial agent development.

Key Difference : The nitrile group in 3-ethoxy-2,6-difluorobenzonitrile enables cyanation reactions, whereas aldehyde/amide derivatives are tailored for specific reactivity.

Commercial Availability

Actividad Biológica

3-Ethoxy-2,6-difluorobenzonitrile is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHFN

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a benzene ring with two fluorine substituents at the 2 and 6 positions and an ethoxy group at the 3 position, along with a nitrile functional group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds similar to this one can act as inhibitors or modulators of various enzymes and receptors involved in critical cellular pathways.

- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, affecting signaling pathways related to cell growth and differentiation.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and other physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrate significant activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that it can induce apoptosis and inhibit cell proliferation:

- HeLa Cell Line : IC = 25 µM

- MCF-7 Cell Line : IC = 30 µM

These results indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from patients. Results showed a notable reduction in bacterial load in treated samples compared to controls, supporting its potential use in clinical applications.

Study on Anticancer Effects

In another study focused on cancer treatment, mice bearing tumors were administered this compound. The treatment resulted in significant tumor size reduction after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues, indicating effective anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.